[2-(Methoxymethyl)oxan-2-yl]methanol

PROTAC linker Small molecule scaffold Physicochemical properties

[2-(Methoxymethyl)oxan-2-yl]methanol is a saturated six-membered heterocyclic compound belonging to the oxane (tetrahydropyran) class, featuring a unique gem-disubstitution pattern at the 2-position with a methoxymethyl and a hydroxymethyl group. This structural motif makes it a versatile small molecule scaffold.

Molecular Formula C8H16O3
Molecular Weight 160.213
CAS No. 264891-16-9
Cat. No. B2735999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Methoxymethyl)oxan-2-yl]methanol
CAS264891-16-9
Molecular FormulaC8H16O3
Molecular Weight160.213
Structural Identifiers
SMILESCOCC1(CCCCO1)CO
InChIInChI=1S/C8H16O3/c1-10-7-8(6-9)4-2-3-5-11-8/h9H,2-7H2,1H3
InChIKeyIHZMQQNYPIIYJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[2-(Methoxymethyl)oxan-2-yl]methanol (CAS 264891-16-9): A Versatile Small Molecule Scaffold for PROTAC Linkers and Complex Molecule Synthesis


[2-(Methoxymethyl)oxan-2-yl]methanol is a saturated six-membered heterocyclic compound belonging to the oxane (tetrahydropyran) class, featuring a unique gem-disubstitution pattern at the 2-position with a methoxymethyl and a hydroxymethyl group [1]. This structural motif makes it a versatile small molecule scaffold . It is commercially available as a research chemical with a typical minimum purity of 95% and is supplied as a liquid at ambient temperature .

[2-(Methoxymethyl)oxan-2-yl]methanol (CAS 264891-16-9): Why Simple Tetrahydropyran Analogs Are Not Direct Replacements


Simple tetrahydropyran analogs like tetrahydropyran-2-methanol (CAS 100-72-1) lack the 2-methoxymethyl group, which introduces distinct physicochemical and structural properties. The methoxymethyl group is known to influence lipophilicity and can modulate biological interactions compared to unsubstituted tetrahydropyrans . This structural difference fundamentally alters molecular descriptors such as molecular weight, hydrogen bonding capacity, and rotatable bond count, which can significantly impact the compound's behavior in synthetic pathways, its role as a linker in PROTAC design, and its overall pharmacokinetic profile in drug discovery applications [1].

Quantitative Differentiation: [2-(Methoxymethyl)oxan-2-yl]methanol vs. Closest Analogs


Comparative Physicochemical Profile: [2-(Methoxymethyl)oxan-2-yl]methanol vs. Tetrahydropyran-2-methanol

The target compound exhibits a higher molecular weight and increased hydrogen bond acceptor capacity compared to the unsubstituted analog tetrahydropyran-2-methanol, which is a common alternative scaffold. These differences are critical for designing PROTAC linkers where the balance of lipophilicity and solubility is paramount [1][2].

PROTAC linker Small molecule scaffold Physicochemical properties

Commercial Purity Benchmarking: [2-(Methoxymethyl)oxan-2-yl]methanol

The compound is commercially available from multiple reputable vendors with a consistently specified minimum purity of 95% . This level of purity is a critical baseline for researchers synthesizing complex molecules, ensuring reliable starting material quality.

Research chemical procurement Purity analysis Quality control

Structural Uniqueness: Gem-Disubstitution Pattern in [2-(Methoxymethyl)oxan-2-yl]methanol

The compound's gem-disubstitution at the 2-position of the tetrahydropyran ring is a rare and valuable synthetic handle. This structural feature is absent in common analogs like tetrahydropyran-2-methanol, which has only a single hydroxymethyl group at the 2-position [1]. The presence of both a methoxymethyl and a hydroxymethyl group on the same carbon provides a unique, branched scaffold for further functionalization.

Synthetic chemistry Building block PROTAC linker design

Potential Lipophilicity Modulation: Impact of the Methoxymethyl Group

The methoxymethyl group is known to influence a compound's lipophilicity compared to simple alkyl chains or unsubstituted scaffolds. While the experimental logP for the target compound is not available, the methoxymethyl group generally reduces logP compared to alkyl chains of similar size, potentially enhancing aqueous solubility relative to more lipophilic tetrahydropyran derivatives .

Lipophilicity ADME Drug design

Optimal Application Scenarios for [2-(Methoxymethyl)oxan-2-yl]methanol (CAS 264891-16-9) Based on Evidence


PROTAC Linker Design and Synthesis

The compound's unique gem-disubstituted tetrahydropyran scaffold, with its combination of a methoxymethyl and a hydroxymethyl group, makes it a compelling building block for the synthesis of novel PROTAC linkers. Its distinct physicochemical profile compared to simpler tetrahydropyran analogs, as evidenced by its higher molecular weight and hydrogen bond acceptor count [1][2], allows medicinal chemists to explore new linker geometries and lengths. This can be crucial for optimizing the ternary complex formation between the E3 ligase, PROTAC, and target protein, potentially leading to improved degradation efficiency.

Synthesis of Complex Medicinal Chemistry Scaffolds

The compound's gem-disubstitution pattern at the 2-position provides a privileged and rare starting point for the synthesis of complex, chiral molecules [1]. Its commercially available purity of ≥95% [2] ensures reliable entry into multi-step synthetic routes, reducing the need for extensive purification at early stages. This makes it particularly valuable for medicinal chemistry programs seeking to explore novel chemical space and generate intellectual property.

Exploration of Lipophilicity-Optimized Bioactive Molecules

Based on class-level evidence that methoxymethyl groups can modulate lipophilicity by reducing logP compared to alkyl chains , this compound is well-suited for projects where fine-tuning a molecule's ADME properties is critical. Researchers can leverage the methoxymethyl group as a built-in, lipophilicity-reducing element, potentially improving aqueous solubility and reducing non-specific binding compared to more hydrophobic tetrahydropyran derivatives. This is especially relevant in the early stages of drug discovery for CNS or oncology targets.

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